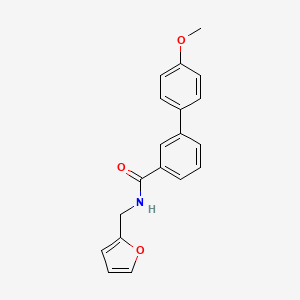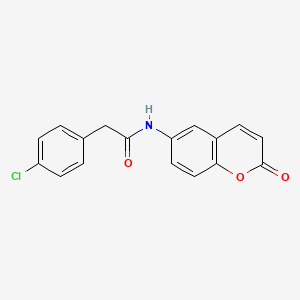
N-(3-chlorophenyl)-N'-cyclopropylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorophenyl)-N'-cyclopropylurea, commonly known as CPPU, is a synthetic plant growth regulator that has been widely used in agricultural practices. CPPU is a cytokinin-like compound that promotes cell division, differentiation, and growth in plants. It was first synthesized in the 1980s and has since gained popularity due to its effectiveness and versatility. In
作用機序
CPPU acts as a cytokinin-like compound by binding to cytokinin receptors in plant cells. This binding activates a signaling pathway that promotes cell division, differentiation, and growth. CPPU also affects the expression of genes involved in plant growth and development, leading to changes in morphology and physiology.
Biochemical and Physiological Effects:
CPPU has several biochemical and physiological effects on plants. It promotes cell division and differentiation, leading to increased growth and development. CPPU also affects the metabolism of plants by regulating the synthesis and degradation of proteins, carbohydrates, and lipids. In addition, CPPU enhances the uptake of nutrients such as nitrogen, phosphorus, and potassium, leading to improved plant nutrition.
実験室実験の利点と制限
CPPU has several advantages for lab experiments. It is a potent and effective plant growth regulator that can be used at low concentrations. CPPU is also stable and can be stored for long periods without losing its activity. However, CPPU has some limitations for lab experiments. It is expensive and requires specialized equipment and expertise for synthesis and application. CPPU is also toxic to humans and animals and must be handled with care.
将来の方向性
There are several future directions for research on CPPU. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the optimization of CPPU application methods for different crops and growing conditions. In addition, the molecular mechanisms underlying the effects of CPPU on plant growth and development need to be further elucidated. Finally, the potential environmental impacts of CPPU use need to be carefully evaluated.
Conclusion:
CPPU is a synthetic plant growth regulator that has been widely used in agricultural practices. It promotes cell division, differentiation, and growth in plants and has several biochemical and physiological effects. CPPU has been extensively studied for its effects on plant growth and development and has shown promising results in improving fruit size, yield, and quality. While CPPU has some limitations for lab experiments, there are several future directions for research that could lead to more efficient and effective use of this compound in agriculture.
合成法
CPPU is synthesized through a series of chemical reactions that involve the reaction of 3-chloroaniline with cyclopropyl isocyanate. The resulting product is then treated with phosphorus oxychloride and triethylamine to form CPPU. The synthesis method is complex and requires specialized equipment and expertise.
科学的研究の応用
CPPU has been extensively studied for its effects on plant growth and development. It has been shown to increase fruit size, yield, and quality in various crops such as grapes, kiwifruit, and tomatoes. CPPU has also been used to improve the shelf life of fruits and vegetables by delaying ripening and senescence. In addition, CPPU has been shown to enhance the resistance of plants to environmental stresses such as drought, heat, and cold.
特性
IUPAC Name |
1-(3-chlorophenyl)-3-cyclopropylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O/c11-7-2-1-3-9(6-7)13-10(14)12-8-4-5-8/h1-3,6,8H,4-5H2,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCKKCXGGQIAKHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-N'-cyclopropylurea | |
CAS RN |
64393-13-1 |
Source


|
| Record name | N-(3-CHLOROPHENYL)-N'-CYCLOPROPYLUREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-acetylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5760217.png)


amino]acetyl}oxy)-3-nitrobenzenecarboximidamide](/img/structure/B5760244.png)
![N-(2-fluorophenyl)-N'-(4-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5760246.png)
![1-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide](/img/structure/B5760255.png)
![N-[5-(N,N-dimethylglycyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]acetamide](/img/structure/B5760262.png)


![1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-4-nitro-1H-pyrazole](/img/structure/B5760298.png)
![2-(1-naphthyl)-N'-[(2-thienylacetyl)oxy]ethanimidamide](/img/structure/B5760312.png)

